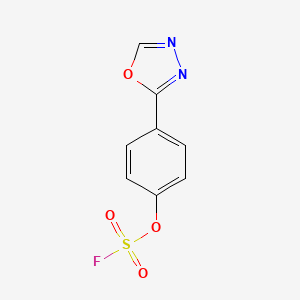

2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

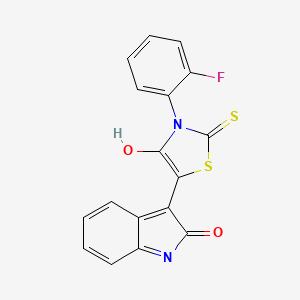

“2-(4-Fluorosulfonyloxyphenyl)-1,3,4-oxadiazole” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The oxadiazole ring is substituted with a phenyl ring at the 2-position. The phenyl ring is further substituted with a fluorosulfonyloxy group at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the fluorosulfonyloxyphenyl group. The fluorosulfonyloxy group is a strong electron-withdrawing group, which would likely have a significant impact on the electronic properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole ring and the fluorosulfonyloxyphenyl group. The oxadiazole ring is relatively stable but can participate in reactions with nucleophiles. The fluorosulfonyloxy group is a good leaving group, suggesting that this compound could undergo substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorosulfonyloxy group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications

Antibacterial and Plant Resistance Enhancement

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated potent antibacterial activities against rice bacterial leaf blight. Notably, certain derivatives significantly outperformed commercial agents in efficacy. These compounds also enhanced plant resistance against bacterial leaf blight by increasing superoxide dismutase and peroxidase activities in rice, thereby reducing the extent of damage caused by the pathogen. This highlights their potential in agricultural disease management and plant health enhancement (Li Shi et al., 2015).

Fuel Cell Technology

The synthesis of sulfonated poly (aryl ether sulfone) containing 1,3,4-oxadiazole polymers for use in proton exchange membranes for medium-high temperature fuel cells showcases another application. These membranes exhibit excellent thermal, dimensional, and oxidative stability, alongside high proton conductivity and low methanol permeability. This suggests their suitability as alternative materials in fuel cell technology, potentially enhancing the efficiency and operational range of these energy devices (Jingmei Xu et al., 2013).

Corrosion Inhibition

The application of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid medium demonstrates the material's protective capabilities. With high inhibition efficiency, the study underscores the potential of oxadiazole derivatives in extending the life of metal components in corrosive environments, crucial for industrial applications (M. Bouklah et al., 2006).

Optical and Electronic Applications

Research into the delayed luminescence of 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole derivatives for use in organic light-emitting diodes (OLEDs) highlights the importance of 1,3,4-oxadiazole derivatives in the development of efficient and durable OLEDs. These compounds exhibit promising properties for light emission, with implications for advanced display and lighting technologies (Matthew W. Cooper et al., 2022).

Environmental Analysis

The development of a method for determining 2-(4-fluorophenyl)-5-methylsulfonyl-1,3,4-oxadiazole in agricultural samples like tomatoes and soil showcases its role in environmental monitoring and safety evaluation. This is particularly relevant for assessing the impact and residue levels of new fungicides, ensuring food safety and environmental protection (Rong Linghu et al., 2015).

Mechanism of Action

Properties

IUPAC Name |

2-(4-fluorosulfonyloxyphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O4S/c9-16(12,13)15-7-3-1-6(2-4-7)8-11-10-5-14-8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKQWKDHSGLHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CO2)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B2876484.png)

![3-[3-(Trifluoromethyl)phenyl]prop-2-yn-1-amine hydrochloride](/img/structure/B2876485.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2876487.png)

![Methyl 4-methyl-2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2876495.png)

![2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2876496.png)

![6-[1-(hydroxyimino)ethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2876498.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2876501.png)